Cas no 2060-89-1 (1,3-Bis(trimethylsilyl)benzene)
1,3-Bis(trimethylsilyl)benzene Chemical and Physical Properties
Names and Identifiers
-
- 1,3-Bis(trimethylsilyl)benzene
- trimethyl-(3-trimethylsilylphenyl)silane
- Hexa-Si-methyl-Si,Si'-m-phenylen-bis-silan
- hexa-Si-methyl-Si,Si'-m-phenylene-bis-silane
- V1101
- (1,3-Phenylene)bis(trimethylsilane)
- Benzene, 1,3-bis(trimethylsilyl)-
- m-bis(trimethylsilyl)benzene
- 2060-89-1
- AKOS016015917
- MFCD00015591
- DTXSID50493882
- 1,3-bis-(Trimethylsilyl)benzene
- FT-0720099
- 13-Bis(Trimethylsilyl)Benzene
- RDDMOMIMRPHKSZ-UHFFFAOYSA-N
- DB-311435
- 34471-37-9
-
- MDL: MFCD00015591
- Inchi: 1S/C12H22Si2/c1-13(2,3)11-8-7-9-12(10-11)14(4,5)6/h7-10H,1-6H3
- InChI Key: RDDMOMIMRPHKSZ-UHFFFAOYSA-N
- SMILES: [Si](C)(C)(C)C1C=CC=C(C=1)[Si](C)(C)C
Computed Properties
- Exact Mass: 222.12600
- Monoisotopic Mass: 222.12600377g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 166
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: nothing
- Topological Polar Surface Area: 0Ų
Experimental Properties
- Color/Form: liquid
- Density: 0.85
- Boiling Point: 120℃/25mm
- Flash Point: >60°(140°F)
- Refractive Index: 1.482
- PSA: 0.00000
- LogP: 2.77700
- Solubility: Not determined
1,3-Bis(trimethylsilyl)benzene Customs Data
- HS CODE:2931900090
- Customs Data:
China Customs Code:
2931900090Overview:
2931900090. Other organic-Inorganic compound. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods). MFN tariff:6.5%. general tariff:30.0%
Summary:
2931900090. other organo-inorganic compounds. VAT:17.0%. Tax rebate rate:13.0%. Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward). MFN tariff:6.5%. General tariff:30.0%
1,3-Bis(trimethylsilyl)benzene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB204002-1g |
1,3-Bis(trimethylsilyl)benzene; . |
2060-89-1 | 1g |
€95.00 | 2025-02-16 | ||
| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | 17542-1g |
1,3-Bis(trimethylsilyl)benzene |
2060-89-1 | 1g |
¥623.00 | 2023-03-01 | ||
| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | 17542-5g |
1,3-Bis(trimethylsilyl)benzene |
2060-89-1 | 5g |
¥3113.00 | 2023-03-01 | ||
| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | 17542-25g |
1,3-Bis(trimethylsilyl)benzene |
2060-89-1 | 25g |
¥6835.00 | 2023-03-01 |
1,3-Bis(trimethylsilyl)benzene Related Literature
-
1. Reduction of aryltrimethylsilanes as a synthetic method. Part III. Lithium in ethylamine (Benkeser reduction)Colin Eaborn,Richard A. Jackson,Ronald Pearce J. Chem. Soc. Perkin Trans. 1 1975 475
-
2. Reduction of aryltrimethylsilanes as a synthetic method. Part I. Electrochemical reductionColin Eaborn,Richard A. Jackson,Ronald Pearce J. Chem. Soc. Perkin Trans. 1 1974 2055
-
3. Gas phase cation-π complexation of cyclic and acyclic organosilicon compounds: electrospray mass spectrometry analysis and theoretical investigation by ab initio molecular orbital calculationsMasaru Yoshida,Seiji Tsuzuki,Midori Goto,Fusae Nakanishi J. Chem. Soc. Dalton Trans. 2001 1498
-
Supansa Chimjarn,Rungthip Kunthom,Prapassorn Chancharone,Rapheepraew Sodkhomkhum,Preeyanuch Sangtrirutnugul,Vuthichai Ervithayasuporn Dalton Trans. 2015 44 916
Additional information on 1,3-Bis(trimethylsilyl)benzene
1,3-Bis(trimethylsilyl)benzene: A Comprehensive Overview
The compound 1,3-Bis(trimethylsilyl)benzene (CAS No. 2060-89-1) is a highly specialized organosilicon compound with significant applications in various fields of chemistry and materials science. This compound is characterized by its unique structure, which consists of a benzene ring substituted with two trimethylsilyl (TMS) groups at the 1 and 3 positions. The TMS groups are known for their strong electron-donating properties, which significantly influence the electronic and physical properties of the molecule.
1,3-Bis(trimethylsilyl)benzene has been extensively studied for its role in organometallic chemistry and catalysis. Recent research has highlighted its potential as a precursor for the synthesis of advanced materials, such as siloxane polymers and silicon-based nanoparticles. The compound's ability to act as a versatile building block in organic synthesis has made it a valuable tool in the development of novel materials with tailored properties.
In terms of synthesis, 1,3-Bis(trimethylsilyl)benzene can be prepared through various methods, including the reaction of benzene with trimethylsilyl chloride in the presence of a suitable catalyst. The choice of catalyst and reaction conditions plays a crucial role in determining the yield and purity of the final product. Recent studies have explored the use of transition metal catalysts to enhance the efficiency of this reaction, paving the way for large-scale production.
The physical properties of 1,3-Bis(trimethylsilyl)benzene are also noteworthy. It is a stable compound under normal conditions, with a melting point of approximately -50°C and a boiling point around 150°C. These properties make it suitable for use in a wide range of applications, including as a solvent in certain chemical reactions and as an additive in polymer formulations.
One of the most exciting areas of research involving 1,3-Bis(trimethylsilyl)benzene is its application in nanotechnology. Scientists have recently discovered that this compound can serve as a template for the formation of highly ordered nanostructures. By utilizing its unique molecular geometry, researchers have successfully synthesized silicon-based nanoparticles with exceptional optical and electronic properties.
Moreover, 1,3-Bis(trimethylsilyl)benzene has found applications in the field of biotechnology. Its ability to interact with biological molecules makes it a promising candidate for drug delivery systems and biosensor development. Recent studies have demonstrated its potential as a carrier for therapeutic agents, enabling targeted delivery to specific cells or tissues.
In conclusion, 1,3-Bis(trimethylsilyl)benzene (CAS No. 2060-89-1) is a versatile compound with a wide range of applications across multiple disciplines. Its unique chemical structure and favorable physical properties make it an invaluable tool in modern chemistry and materials science. As research continues to uncover new uses for this compound, it is likely to play an even more significant role in shaping future technological advancements.
2060-89-1 (1,3-Bis(trimethylsilyl)benzene) Related Products
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)